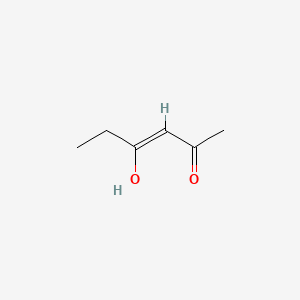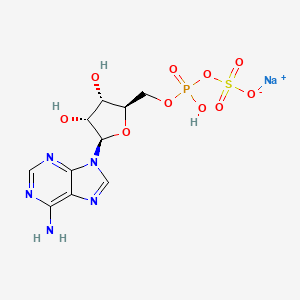
5'-Adenylyl Sulfate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Adenylyl Sulfate Sodium Salt is a compound that plays a significant role in various biochemical processes. It is an adenosine 5’-phosphate with a sulfo group attached to one of the phosphate OH groups . This compound is involved in the sulfate assimilation pathway, which is crucial for the synthesis of sulfur-containing amino acids and other metabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5’-Adenylyl Sulfate Sodium Salt typically involves the reaction of adenosine 5’-phosphate with sulfuric acid or its derivatives. The process can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in an aqueous medium, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of 5’-Adenylyl Sulfate Sodium Salt may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5’-Adenylyl Sulfate Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various sulfur-containing products.
Reduction: It can be reduced to sulfite using specific reductases.
Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as glutathione, and various catalysts that facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfite, sulfate, and various substituted adenosine derivatives. These products are important intermediates in biochemical pathways and have various applications in research and industry .
Aplicaciones Científicas De Investigación
5’-Adenylyl Sulfate Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of sulfur-containing compounds and as a standard in analytical chemistry.
Medicine: It is used in studies related to metabolic disorders and the role of sulfur metabolism in various diseases.
Industry: The compound is used in the production of fertilizers, pharmaceuticals, and other chemical products.
Mecanismo De Acción
The mechanism of action of 5’-Adenylyl Sulfate Sodium Salt involves its role as an intermediate in the sulfate assimilation pathway. It is converted to sulfite by the enzyme adenylylsulfate reductase, which uses glutathione as an electron donor. This reaction is a key regulatory step in the synthesis of sulfur-containing compounds .
Comparación Con Compuestos Similares
Similar Compounds
3’-Phosphoadenylylsulfate: Another important intermediate in the sulfate assimilation pathway.
Adenosine 5’-phosphosulfate: A precursor to 5’-Adenylyl Sulfate Sodium Salt and other sulfur-containing compounds.
Uniqueness
5’-Adenylyl Sulfate Sodium Salt is unique due to its specific role in the sulfate assimilation pathway and its involvement in the synthesis of a wide range of sulfur-containing compounds. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industry .
Propiedades
Fórmula molecular |
C10H13N5NaO10PS |
|---|---|
Peso molecular |
449.27 g/mol |
Nombre IUPAC |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] sulfate |
InChI |
InChI=1S/C10H14N5O10PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
Clave InChI |
JYPWXEPVDQGNMS-MCDZGGTQSA-M |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)[O-])O)O)N.[Na+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)[O-])O)O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


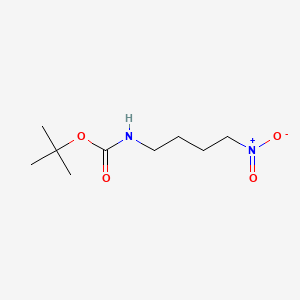
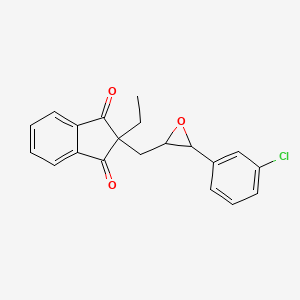
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
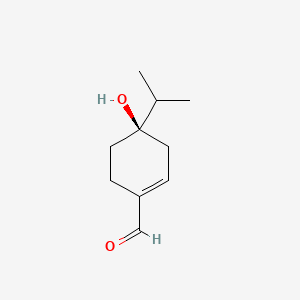


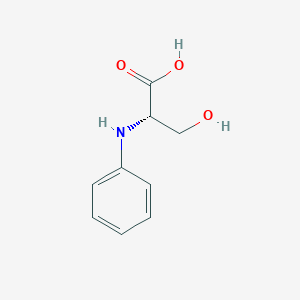
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)

